N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in DMF (dimethylformamide) at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N4-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxamide
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide
- 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22N6O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H22N6O/c1-6-23-12(4)14(8-19-23)11(3)21-17(24)13-7-10(2)20-16-15(13)9-18-22(16)5/h7-9,11H,6H2,1-5H3,(H,21,24) |
InChI Key |
LGPJJYDWXCJMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)C2=C3C=NN(C3=NC(=C2)C)C)C |
Origin of Product |
United States |
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